(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile
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Description
Synthesis Analysis
The synthesis of related benzothiazole derivatives often involves complex reactions. For example, 2-nitrosobenzonitrile can undergo tandem nitroso-ene/intramolecular cyclization to form benzo[c]isoxazol-3(1H)-imines under neutral conditions, highlighting a pathway that could be relevant to synthesizing similar compounds (Jeffrey et al., 2008). This synthesis process is notable for its efficiency and the formation of complex cyclic structures from simpler nitroso compounds.
Molecular Structure Analysis
The crystal structure of closely related compounds, such as (2Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2Н)-ylidene)nitrosoacetonitrile, reveals detailed insights into the molecular geometry, including bond lengths, isomeric forms, and intramolecular hydrogen bonding. These findings provide a foundation for understanding the structural aspects of "(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile" (Polyakova et al., 2017).
Chemical Reactions and Properties
Various chemical reactions involving benzothiazole derivatives have been documented. For instance, the synthesis of new naphthostyryl derivatives via nucleophilic substitution highlights the reactivity of such compounds under specific conditions (Dyachenko et al., 2014). These reactions underscore the versatility of benzothiazole derivatives in forming a wide range of chemical structures.
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystallinity, are crucial for understanding their behavior in various solvents and conditions. These properties are influenced by the molecular structure and substituents present in the compound.
Chemical Properties Analysis
Benzothiazole derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and the ability to undergo cycloaddition reactions. The electrochemical synthesis of benzothiazole-2-thionato complexes offers insights into the compound's coordination chemistry and potential applications in materials science (Xing et al., 2019).
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Hetaryl-Acetonitriles : Research has developed efficient methods for the preparation of 2-hetaryl-acetonitriles, including those related to benzothiazolylidenes. These compounds have been studied for their (Z,E)-isomerism, demonstrating their potential in creating structurally diverse molecules for further chemical investigations (Khilya et al., 2011).
- Crystal Structure Elucidation : The crystal structure of related nitrosoacetonitrile derivatives has been determined, revealing insights into the molecular configurations and isomerism that could influence their chemical reactivity and interaction properties (Polyakova et al., 2017).
Chemical Reactions and Applications
- Reactions with Proton-Active Compounds : Studies have shown that compounds containing benzothiazolylidene structures can undergo reactions with proton-active compounds, leading to the synthesis of benzimidazole or benzothiazole derivatives. These reactions expand the utility of such compounds in synthesizing heterocyclic molecules with potential pharmaceutical applications (Küçükbay et al., 1997).
Potential in Material Science and Catalysis
- Dimer and Tetramer Formation : Quantum-chemical calculations have been performed on the dimer and tetramer formations of benzothiazole derivatives, highlighting their potential in material science, particularly in the development of dyes and pigments with specific absorption properties (Avakyan et al., 2014).
Biological and Environmental Applications
- Chemosensors for Cyanide Anions : Benzothiazole derivatives have been synthesized as chemosensors for cyanide anions, indicating their application in environmental monitoring and safety. These compounds can recognize cyanide anions with specific responses, making them valuable tools for detecting hazardous substances (Wang et al., 2015).
properties
IUPAC Name |
(2E)-2-(1,3-benzothiazol-2-yl)-2-hydroxyiminoacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c10-5-7(12-13)9-11-6-3-1-2-4-8(6)14-9/h1-4,13H/b12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOUGMJKPPEOEY-KPKJPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=N/O)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789935 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile |
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